ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate
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Description
Ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate is a useful research compound. Its molecular formula is C15H22N4O4S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization Processes
In the realm of polymer science, the compound has been implicated in the radical polymerization process to produce α,ω-difunctional telomers, showcasing its role as a chain transfer agent in the synthesis of materials with specific end-functionalities. This application is critical for creating polymers with tailored properties for specific industrial applications (Colombani & Chaumont, 1994).
Bioconjugation
The compound has also found utility in the synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups. Such copolymers are crucial for bioconjugation applications, enabling the development of well-defined aldehyde-containing polymers for targeted drug delivery systems (Rossi et al., 2008).
Catalysis and Synthetic Methodologies
In synthetic chemistry, the compound has been utilized in phosphine-catalyzed [4 + 2] annulation processes for the efficient synthesis of highly functionalized tetrahydropyridines, a reaction demonstrating its versatility in facilitating complex molecular constructions (Zhu et al., 2003). Moreover, its involvement in the formylation of alcohols and amines using ethyl formate under neat conditions highlights its role in green chemistry applications, offering a novel and environmentally friendly catalytic approach for the synthesis of formylated products (Ghorbani‐Choghamarani & Akbaripanah, 2012).
properties
IUPAC Name |
ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S/c1-6-9(13(21)23-7-2)24-15-16-11-10(19(15)8(3)4)12(20)17-14(22)18(11)5/h8-9H,6-7H2,1-5H3,(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZAGUMHUUJWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate |
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